(3,3,5-trimethylcyclohexyl) but-2-enoate is an organic compound characterized by its unique structure and properties. It has the chemical formula C12H20O2 and is classified as an ester. This compound is typically a colorless liquid that exhibits insolubility in water while being soluble in organic solvents. Its primary application lies in the synthesis of high-performance polymers, leveraging its structural attributes for enhanced material properties.
The synthesis of (3,3,5-trimethylcyclohexyl) but-2-enoate can be achieved through several methods, with esterification being the most common. This process generally involves the reaction between an alcohol and an acid under acidic conditions.
The molecular structure of (3,3,5-trimethylcyclohexyl) but-2-enoate features a cyclohexane ring substituted with three methyl groups at positions 3, 3, and 5, along with a but-2-enoate functional group.
(3,3,5-trimethylcyclohexyl) but-2-enoate participates in various chemical reactions:
The mechanism of action for (3,3,5-trimethylcyclohexyl) but-2-enoate primarily revolves around its ability to undergo free-radical polymerization. Upon exposure to ultraviolet light:
This process enhances the toughness and dimensional stability of the resulting polymers due to the steric hindrance provided by the bulky cyclohexyl groups.
(3,3,5-trimethylcyclohexyl) but-2-enoate is primarily utilized in scientific applications related to polymer chemistry:
The synthesis of (3,3,5-trimethylcyclohexyl) but-2-enoate (molecular formula: C₁₃H₂₂O₂; molecular weight: 210.31 g/mol) primarily employs acid-catalyzed esterification between 3,3,5-trimethylcyclohexanol and but-2-enoic acid (crotonic acid). This reaction follows classical Fischer esterification mechanisms, requiring stoichiometric balance between the alcohol and acid components. Industrially, the process utilizes sulfuric acid or p-toluenesulfonic acid as catalysts (typically 0.5–5 mol%) at elevated temperatures (80–120°C) to overcome kinetic barriers [8].
Reaction equilibrium favors ester formation through continuous water removal, achieved via azeotropic distillation or molecular sieves. Post-reaction purification involves vacuum fractional distillation (0.1–5 mmHg) to isolate the product (boiling point range: 130–150°C) from unreacted starting materials and oligomeric byproducts. This yields high-purity (>95%) ester suitable for polymer applications . Alternative pathways include:
Table 1: Standard Esterification Conditions and Outcomes
Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|
Sulfuric acid | 110–120 | 4–6 | 78–82 |
p-Toluenesulfonic acid | 100–110 | 5–7 | 80–85 |
Polystyrene-DMAP | 60–80 | 2–3 | 90–92 |
Catalyst selection critically impacts reaction kinetics and byproduct formation. Homogeneous Brønsted acids (e.g., H₂SO₄) provide high reactivity but necessitate neutralization steps, generating salt waste. Heterogeneous alternatives resolve this limitation:
Table 2: Catalytic Systems for Industrial Esterification
Catalyst Type | Advantages | Limitations |
---|---|---|
Homogeneous (H₂SO₄) | High reactivity, low cost | Corrosive, difficult recovery |
Heterogeneous (PS-DMAP) | Recyclable, mild conditions | Higher catalyst cost |
Resin-based | Continuous processing compatible | Limited thermal stability |
The 3,3,5-trimethylcyclohexyl group exhibits conformational isomerism, influencing the ester’s polymerizability and material properties. The equatorial alcohol (trans isomer) forms preferentially due to reduced 1,3-diaxial steric clashes in the transition state. Key challenges include:
Reaction parameters like solvent polarity and temperature critically modulate isomer distribution. For example, anhydrous toluene at 25°C yields a 3:1 trans/cis ratio, while polar aprotic solvents (e.g., DMF) favor cis isomers (1:2 ratio) due to solvation effects [3] [9].
Commercial production employs continuous-flow reactors with integrated separation units to overcome equilibrium limitations. Key optimizations include:
Economic viability hinges on:
Table 3: Economic and Process Metrics for Industrial Production
Parameter | Bench Scale | Pilot Scale | Industrial Scale |
---|---|---|---|
Batch Cycle Time (h) | 8–10 | 6–8 | 4–5 |
Yield (%) | 80–85 | 85–88 | 90–95 |
Purity (%) | >95 | >97 | >99 |
Energy Use (kWh/kg) | 12.8 | 9.2 | 6.5 |
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